

Unveiling the Spectroscopic Signature of Levulinic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: **Levulinic anhydride**

Cat. No.: **B3265521**

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of chemical reagents is paramount. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **levulinic anhydride**, a versatile building block in organic synthesis.

Levulinic anhydride (bis(4-oxopentanoic) anhydride), with the chemical formula $C_{10}H_{14}O_5$ and CAS number 40608-06-8, is the anhydride derivative of levulinic acid. Its bifunctional nature, containing both ketone and anhydride moieties, makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Accurate and detailed spectroscopic data are essential for its identification, purity assessment, and for monitoring its reactions.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and mass spectrometry analyses of **levulinic anhydride**.

Table 1: 1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.20	s	6H	$-\text{C}(\text{O})\text{CH}_3$
2.85	t, $J = 6.8$ Hz	4H	$-\text{C}(\text{O})\text{CH}_2-$
2.95	t, $J = 6.8$ Hz	4H	$-\text{CH}_2\text{C}(\text{O})\text{O}-$

Solvent: CDCl_3

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
29.8	$-\text{C}(\text{O})\text{CH}_3$
34.5	$-\text{C}(\text{O})\text{CH}_2-$
38.0	$-\text{CH}_2\text{C}(\text{O})\text{O}-$
168.5	$-\text{C}(\text{O})\text{O}-$
206.5	$-\text{C}(\text{O})\text{CH}_3$

Solvent: CDCl_3

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
1820	Strong	$\text{C}=\text{O}$ stretch (anhydride, symmetric)
1750	Strong	$\text{C}=\text{O}$ stretch (anhydride, asymmetric)
1715	Strong	$\text{C}=\text{O}$ stretch (ketone)
1150	Medium	$\text{C}-\text{O}$ stretch (anhydride)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
214.08	[M] ⁺	Molecular Ion
116.05	High	[C ₅ H ₈ O ₃] ⁺ (Levulinic acid)
99.04	High	[C ₅ H ₇ O ₂] ⁺ (Acylium ion)
43.02	Very High	[CH ₃ CO] ⁺ (Acetyl cation)

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. The **levulinic anhydride** sample is typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is set to encompass the expected chemical shift range, and data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a longer acquisition time is often necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

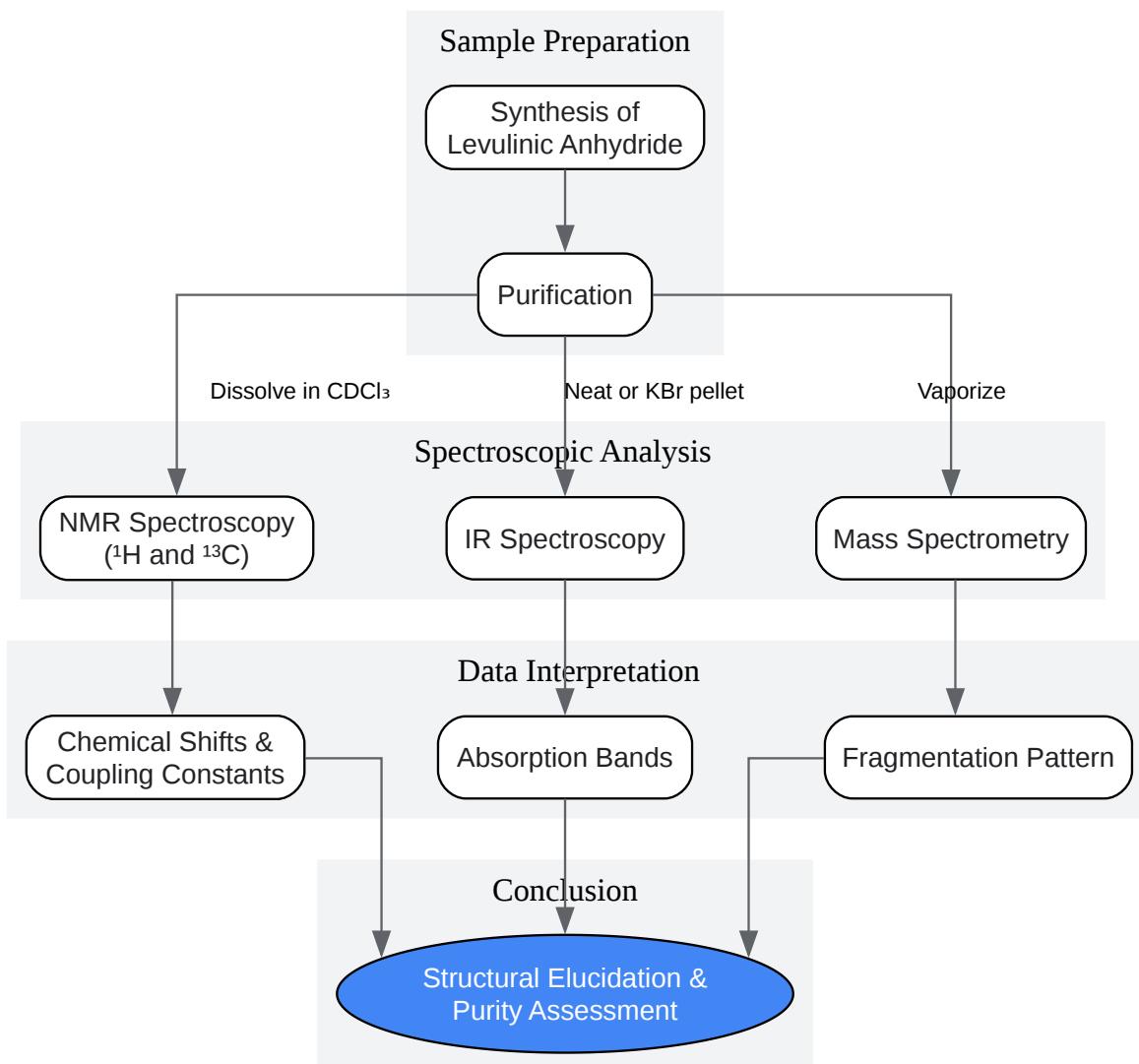
IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat **levulinic anhydride** (if liquid at room temperature) can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal quality.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the **levulinic anhydride** sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each fragment ion.

Visualization of Experimental Workflow

The logical flow of acquiring and interpreting the spectroscopic data for **levulinic anhydride** can be visualized as follows:

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Caption: Experimental workflow for the spectroscopic analysis of **levulinic anhydride**.

This guide provides a foundational understanding of the key spectroscopic characteristics of **levulinic anhydride**. For researchers, this data is crucial for reaction monitoring, quality control, and the structural confirmation of derived products. The detailed experimental protocols offer a starting point for the reliable acquisition of this important analytical data.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Levulinic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3265521#spectroscopic-data-nmr-ir-ms-of-levulinic-anhydride>

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